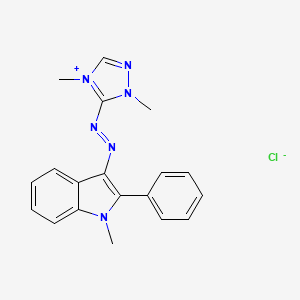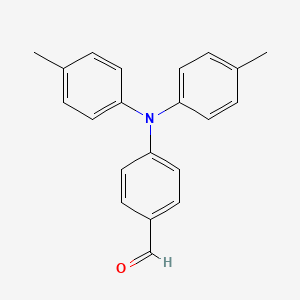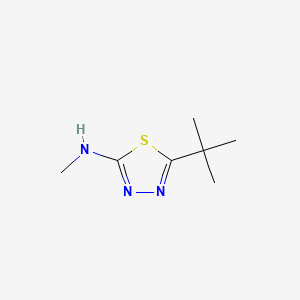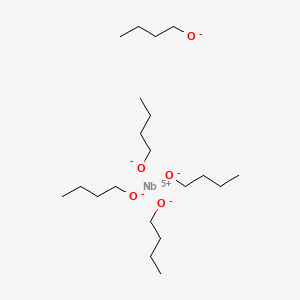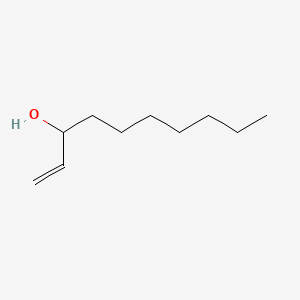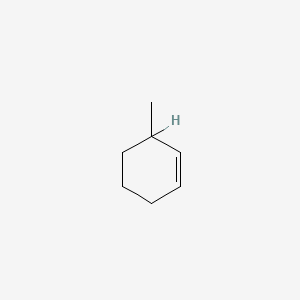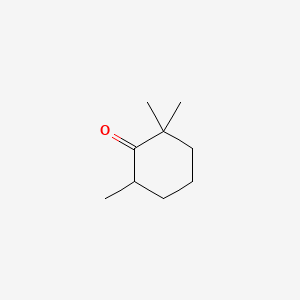
Pentaglycine
Overview
Description
Pentaglycine is a peptide composed of five glycine residues linked together by peptide bonds. It is a significant component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria like Staphylococcus aureus. The presence of this compound bridges in the peptidoglycan structure provides the necessary strength and rigidity to withstand internal turgor pressure, making it essential for bacterial cell integrity .
Mechanism of Action
Target of Action
Pentaglycine is a cross-linking peptide in the cell wall peptidoglycan of Staphylococcus aureus . Its primary targets are the e-amino groups of the L-lysine residues of the pentapeptide in the lipid-linked precursor . The peptidoglycan, the main component of the bacterial cell wall, plays a key role in maintaining cellular integrity .
Mode of Action
This compound is introduced by sequential addition of glycine from glycyl-tRNA to the e-amino group of the L-lysine residue of the pentapeptide in the lipid-linked precursor . The direction of elongation of the this compound chain is from the NH2 terminus .
Biochemical Pathways
The biosynthesis of this compound is a crucial part of the metabolic pathway for the biosynthesis of the cell wall . It provides the three-dimensional structure of the peptidoglycan by cross-linking the peptide . This process is quite different from the messenger RNA coded peptide synthesis on ribosomes .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
The result of this compound’s action is the formation of a highly crosslinked peptidoglycan in the cell wall of Staphylococcus aureus . This provides mechanical strength and flexibility for bacterial growth in the presence of countering osmotic pressure . The depletion of this compound leads to lethal effects, with cells appearing as pseudomulticellular forms that eventually lyse due to extensive membrane rupture .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as ionic strength and pH . For instance, in a low ionic strength environment, a large proportion of this compound peptides exists in a compact conformation and is unavailable for interaction with either of the lysostaphin domains .
Biochemical Analysis
Biochemical Properties
The biosynthesis of Pentaglycine requires glycyl-tRNA as a donor of glycine . The This compound is introduced by sequential addition of glycine from glycyl-tRNA to the e-amino group of the L-lysine residue of the pentapeptide in the lipid-linked precursor .
Cellular Effects
The presence of This compound in the peptidoglycan provides bacterial cells with physical strength and shape . It helps bacteria cope with osmotic and environmental challenges, and secures cell integrity during all stages of bacterial growth .
Molecular Mechanism
The oligoglycine chain in This compound is elongated at the NH2 terminus and ribosomes are not involved in this process . This suggests that the mechanism of peptide formation in this case is quite different from the messenger RNA coded peptide synthesis on ribosomes .
Metabolic Pathways
The metabolic pathways involving This compound are primarily related to the biosynthesis of peptidoglycan in bacteria . Detailed information on specific enzymes or cofactors interacting with This compound
Transport and Distribution
The transport and distribution of This compound within cells and tissues are closely tied to the processes of peptidoglycan synthesis and bacterial growth
Subcellular Localization
This compound: is localized in the peptidoglycan of the bacterial cell wall . Its activity and function are integral to the structural integrity and survival of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaglycine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the synthesis begins with the attachment of the C-terminal glycine to a solid resin. Subsequent glycine residues are added sequentially through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of protective groups and optimized reaction conditions helps in achieving efficient synthesis and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Pentaglycine undergoes various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.
Oxidation: Oxidative cleavage of peptide bonds under specific conditions.
Substitution: Reactions involving the replacement of one amino acid residue with another.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases or chemical hydrolysis using strong acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Hydrolysis: Individual glycine residues or shorter glycine peptides.
Oxidation: Oxidized peptide fragments.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Pentaglycine has several scientific research applications:
Chemistry: Used as a model peptide in studying peptide synthesis and peptide bond formation.
Biology: Essential in studying bacterial cell wall structure and function, particularly in Gram-positive bacteria.
Medicine: Research on antibiotics targeting the peptidoglycan layer, such as beta-lactam antibiotics, which inhibit the synthesis of this compound bridges.
Industry: Utilized in the development of peptide-based materials and as a substrate in enzymatic reactions
Comparison with Similar Compounds
Similar Compounds
Tetrapeptide: Composed of four glycine residues.
Hexaglycine: Composed of six glycine residues.
Peptidoglycan: A larger macromolecule consisting of glycan strands cross-linked by peptides, including pentaglycine
Uniqueness
This compound is unique due to its specific role in the peptidoglycan layer of Gram-positive bacteria. Its presence is crucial for maintaining cell wall integrity and resistance to internal turgor pressure, making it a key target for antibiotic research .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHCPCSDRGLRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221161 | |
| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-67-6 | |
| Record name | Pentaglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7093-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML48YN34T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pentaglycine acts as the interpeptide bridge in the peptidoglycan layer of the Staphylococcus aureus cell wall. [, ] This bridge crosslinks adjacent glycan chains, providing structural integrity and rigidity to the cell wall. []
A: Lysostaphin, a bacteriolytic enzyme, specifically targets and cleaves the this compound cross-bridges within the staphylococcal peptidoglycan. [, , ] This cleavage disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. [, ]
A: Staphylococci can develop resistance to lysostaphin by incorporating serine residues into their this compound bridges. [, ] The presence of serine, particularly at position 3 of the this compound bridge, hinders lysostaphin cleavage and confers resistance. [, ]
A: The molecular formula of this compound is C10H19N5O6. It has a molecular weight of 293.29 g/mol. []
A: While specific spectroscopic data is not extensively discussed in the provided research, techniques like nuclear magnetic resonance (NMR) have been used to study this compound interactions with enzymes like lysostaphin. [, ] Infrared multiple photon dissociation (IRMPD) spectroscopy has also been utilized to investigate the protonation sites and conformations of protonated glycine and its peptides, including this compound. []
ANone: The provided research primarily focuses on the biological role of this compound within the bacterial cell wall. Information regarding its material compatibility and stability under various conditions is limited within these studies.
A: this compound itself is not catalytically active. Its significance lies in its role as a substrate for enzymes involved in bacterial cell wall biosynthesis and degradation. For instance, FemA, FemB, and FemX enzymes catalyze the sequential addition of glycine residues during this compound bridge formation. []
A: Computational methods like molecular dynamics simulations have been employed to study the interaction between this compound and enzymes like lysostaphin, providing insights into the binding mechanisms and potential strategies for drug development. [] Additionally, high-level composite methods like G4(MP2)-XK have been used to calculate the thermochemical properties of larger molecules, including this compound. []
A: Studies have shown that incorporating serine residues, particularly at position 3, into the this compound bridge significantly reduces lysostaphin's ability to cleave it, leading to bacterial resistance. [, , ] This highlights the importance of the specific this compound sequence for lysostaphin recognition and cleavage.
ANone: The provided research primarily focuses on the biological role of this compound within the bacterial cell wall and its interaction with enzymes. Information regarding its stability under various conditions and formulation strategies is not extensively covered.
ANone: As a naturally occurring peptide primarily studied in a biological context, specific SHE regulations regarding this compound are not discussed in the provided research papers.
ANone: The provided research focuses on this compound's role in the bacterial cell wall and its interactions with enzymes. As this compound is a structural component of bacteria and not a drug candidate in these studies, PK/PD information is not relevant or addressed.
A: Yes, researchers use in vitro assays like turbidity, MIC, MBC, and disk diffusion assays to evaluate the efficacy of lysostaphin and other agents targeting the this compound cross-bridge in S. aureus. []
A: Animal models of S. aureus infection, including septicemia, have been employed to demonstrate the efficacy of bacteriophage-derived CHAP domain protein P128, which, like lysostaphin, targets the this compound cross-bridge. []
ANone: While lysostaphin has shown promise in preclinical studies, no clinical trials specifically investigating its efficacy in humans are discussed in the provided research.
A: One primary mechanism of resistance involves altering the this compound bridge by incorporating serine residues, primarily at positions 3 and 5, making it less susceptible to lysostaphin cleavage. [, ]
A: Interestingly, mutations in the femA gene, which is involved in this compound synthesis, can lead to increased susceptibility to β-lactam antibiotics like methicillin. [, ] This suggests a potential interplay between this compound structure and β-lactam resistance.
ANone: As this compound is a naturally occurring bacterial component and not a drug candidate in these studies, its toxicology and safety profile are not the primary focus of the research provided.
A: While specific drug delivery strategies for this compound-targeting agents are not extensively discussed, researchers are exploring methods to enhance the delivery and efficacy of lysostaphin. This includes engineering lysostaphin variants with improved stability, formulating it with nanoparticles, and developing delivery systems for targeted release. [, , ]
ANone: The provided research does not delve into specific biomarkers for monitoring the efficacy of this compound-targeting therapies.
ANone: Various analytical techniques are employed to study this compound and its interactions, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and analyze peptidoglycan fragments, including those containing this compound. []
- Mass Spectrometry (MS): Coupled with HPLC to identify and quantify peptidoglycan fragments based on their mass-to-charge ratio. [, ]
- Edman Degradation: Used to determine the amino acid sequence of peptides, aiding in the characterization of peptidoglycan structure. []
- Enzyme-Linked Immunosorbent Assay (ELISA): Employed to study the binding affinity of antibodies or enzymes, like lysostaphin, to this compound. []
- Nuclear Magnetic Resonance (NMR): Used to investigate the structure, dynamics, and interactions of this compound with enzymes like lysostaphin. []
ANone: The provided research primarily focuses on the biological role of this compound and does not address its environmental impact or degradation pathways.
ANone: While the research employs various analytical techniques to study this compound, specific details regarding the validation of these methods are not extensively discussed.
ANone: As this compound is not a manufactured product in the context of these studies, information regarding its quality control and assurance is not provided.
ANone: The provided research focuses primarily on the mechanism of action of this compound-targeting agents like lysostaphin. Information regarding their interactions with drug transporters is not extensively covered.
ANone: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is not a primary focus in the provided research.
ANone: this compound, as a natural component of the bacterial cell wall, is inherently biocompatible and biodegradable.
ANone: Researchers are continuously exploring alternative strategies to combat staphylococcal infections, including:
- Bacteriophage therapy: Utilizing bacteriophages, viruses that infect and kill bacteria, as a targeted approach to treat bacterial infections. []
ANone: As a naturally occurring peptide, specific strategies for recycling and waste management of this compound are not discussed within the provided research.
ANone: Research on this compound utilizes a wide range of tools and resources, including:
- Genetic engineering: Creating mutant strains of bacteria to study the function of genes involved in this compound synthesis and its role in antibiotic resistance. [, ]
- Protein expression and purification: Producing and purifying enzymes involved in this compound synthesis and degradation for in vitro studies. [, ]
- Analytical techniques: Employing techniques like HPLC, MS, and NMR to analyze peptidoglycan structure, enzyme activity, and molecular interactions. [, , ]
ANone: Key milestones in understanding this compound's role and significance include:
- Elucidation of this compound biosynthesis: Understanding the enzymatic steps involved in this compound bridge formation provided insights into potential targets for novel antibiotics. []
- Identification of resistance mechanisms: Recognizing the role of serine incorporation in conferring resistance to lysostaphin underscored the adaptability of bacteria and the need for new therapeutic strategies. [, ]
ANone: Research on this compound benefits from a multidisciplinary approach, drawing upon expertise from:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



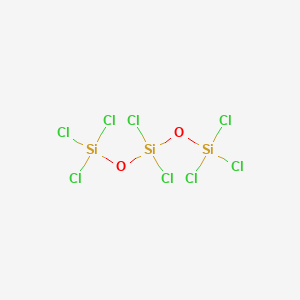
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)
